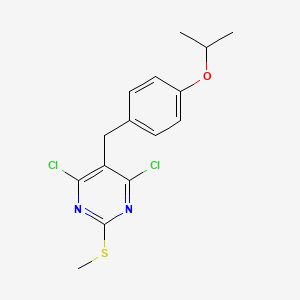![molecular formula C20H28N4O B5670015 4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide often involves multi-step chemical processes. For instance, a three-step synthesis strategy was reported for a key intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation of the pyridine moiety, and subsequent iodination of the pyrazole (Fussell et al., 2012). These methods could be adapted for the synthesis of the compound of interest, indicating the complexity and the need for precise conditions for successful synthesis.
Molecular Structure Analysis
Molecular interaction studies, such as those performed on similar compounds, provide insights into the conformational preferences and how these affect their biological activity. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed distinct conformations affecting its binding to the CB1 cannabinoid receptor (Shim et al., 2002). These findings suggest that the spatial arrangement and electronic properties of similar compounds significantly influence their receptor interactions.
Chemical Reactions and Properties
The reactivity of the compound can be inferred from studies on similar structures, where the presence of functional groups like piperidine, pyrazole, and benzamide play a crucial role in their chemical behavior. For instance, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating how substitutions on the benzamide and piperidine components can dramatically influence biological activity (Sugimoto et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the development of pharmaceutical agents. Although specific data for 4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide were not found, the properties of similar compounds can provide valuable insights. For example, the synthesis and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide highlighted the importance of structural features in determining solubility and stability (Bi, 2014).
Chemical Properties Analysis
The chemical properties of 4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide, such as reactivity towards other chemical entities, can be deduced from the functional groups present in its structure. Compounds with the piperidine and benzamide moieties have been reported to exhibit significant biological activities, including acting as enzyme inhibitors or receptor antagonists. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown potent anti-tubercular activity (Srinivasarao et al., 2020), indicating the potential of the compound of interest to interact similarly with biological targets.
properties
IUPAC Name |
4-piperidin-3-yl-N-[2-(3,4,5-trimethylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14-15(2)23-24(16(14)3)12-11-22-20(25)18-8-6-17(7-9-18)19-5-4-10-21-13-19/h6-9,19,21H,4-5,10-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGIQUVDMPCTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCNC(=O)C2=CC=C(C=C2)C3CCCNC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone](/img/structure/B5669942.png)

![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5669949.png)

![8-[(2,4-dichlorophenoxy)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5669971.png)
![1,3-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5669979.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-pyrazinecarboxamide](/img/structure/B5669992.png)
![(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5670009.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5670020.png)
![2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5670037.png)
![N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)
![2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)
